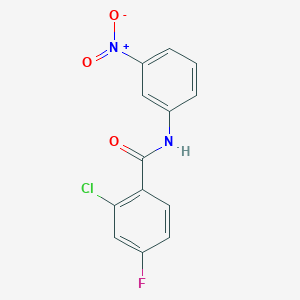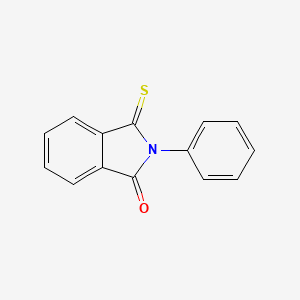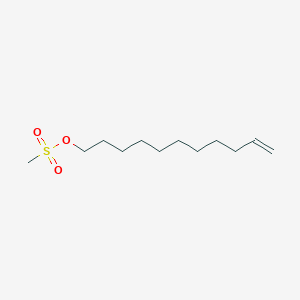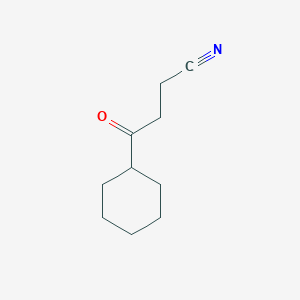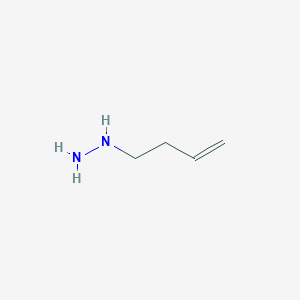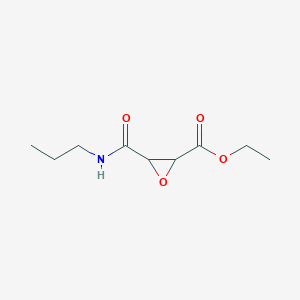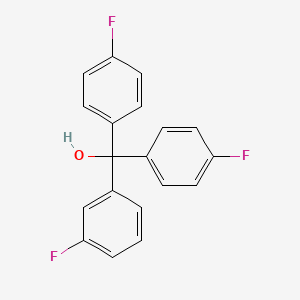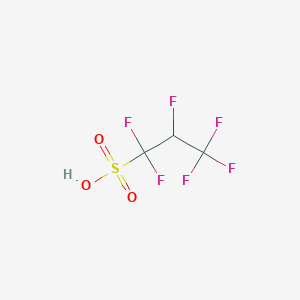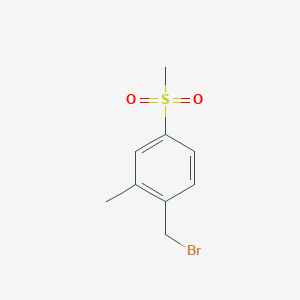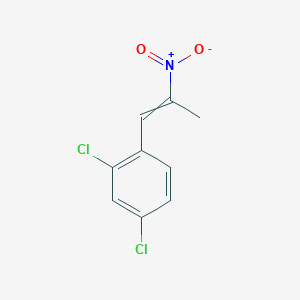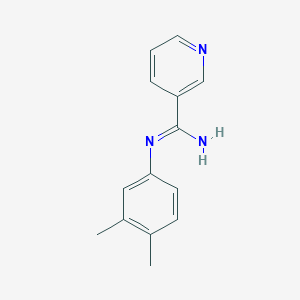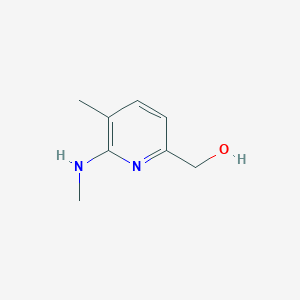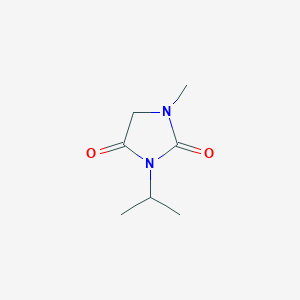
Cycloheptylazanium;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cycloheptylazanium;chloride is an organic compound with the molecular formula C7H16ClN. It is a quaternary ammonium salt where the nitrogen atom is bonded to a cycloheptyl group and a chloride ion. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
Cycloheptylazanium;chloride can be synthesized through the reaction of cycloheptylamine with hydrochloric acid. The process involves the following steps:
Cycloheptylamine Synthesis: Cycloheptylamine is prepared by the hydrogenation of cycloheptanone in the presence of ammonia and a suitable catalyst such as Raney nickel.
Formation of this compound: Cycloheptylamine is then reacted with hydrochloric acid to form this compound. The reaction is typically carried out in an aqueous medium at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale hydrogenation reactors for the synthesis of cycloheptylamine, followed by the addition of hydrochloric acid in a controlled environment to ensure the purity and yield of the final product. The process is optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
Cycloheptylazanium;chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted by other nucleophiles such as hydroxide, cyanide, or alkoxide ions.
Oxidation Reactions: The cycloheptyl group can be oxidized to form cycloheptanone or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form cycloheptylamine or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents such as water or alcohols, with reagents like sodium hydroxide or potassium cyanide.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide, usually in acidic or neutral conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous conditions.
Major Products
Substitution: Cycloheptyl alcohol, cycloheptyl cyanide.
Oxidation: Cycloheptanone, cycloheptanol.
Reduction: Cycloheptylamine.
科学的研究の応用
Cycloheptylazanium;chloride has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Employed in the study of ion transport and membrane permeability due to its ionic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants, disinfectants, and other industrial chemicals.
作用機序
The mechanism of action of cycloheptylazanium;chloride involves its ability to interact with biological membranes and proteins. The compound can disrupt membrane integrity, leading to increased permeability and potential cell lysis. It also interacts with various enzymes and receptors, affecting their activity and function.
類似化合物との比較
Similar Compounds
Cyclohexylammonium chloride: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
Cyclooctylammonium chloride: Contains a cyclooctyl group, offering different steric and electronic properties.
Uniqueness
Cycloheptylazanium;chloride is unique due to its seven-membered ring structure, which provides distinct steric and electronic characteristics compared to its six- and eight-membered counterparts. This uniqueness makes it valuable in specific chemical reactions and applications where other compounds may not be as effective.
特性
CAS番号 |
69163-89-9 |
|---|---|
分子式 |
C7H15ClN- |
分子量 |
148.65 g/mol |
IUPAC名 |
cycloheptanamine;chloride |
InChI |
InChI=1S/C7H15N.ClH/c8-7-5-3-1-2-4-6-7;/h7H,1-6,8H2;1H/p-1 |
InChIキー |
PVXWLXWTEKCYGD-UHFFFAOYSA-M |
正規SMILES |
C1CCCC(CC1)N.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



